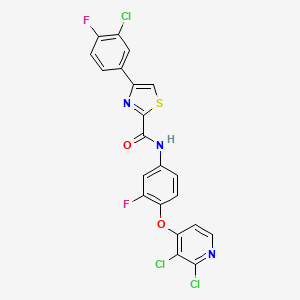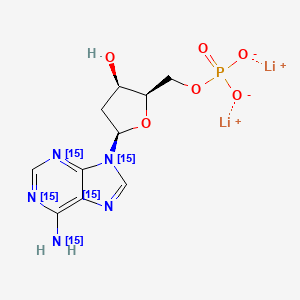
2'-Deoxyadenosine-5'-monophosphate-15N5 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) is a stable isotope-labeled compound. It is a derivative of 2’-Deoxyadenosine-5’-monophosphate, a deoxyribonucleotide found in DNA. This compound is labeled with nitrogen-15, making it useful for various scientific research applications, particularly in the study of DNA synthesis and damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 into the adenine base of the deoxyribonucleotide. The process typically starts with the synthesis of 15N-labeled adenine, which is then coupled with deoxyribose to form 2’-Deoxyadenosine. This intermediate is subsequently phosphorylated to produce 2’-Deoxyadenosine-5’-monophosphate-15N5. The final step involves the formation of the dilithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesis and purification systems helps in achieving high yields and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized nucleotides, which are useful in studying DNA damage and repair mechanisms.
Reduction: Reduction reactions can be used to study the stability and reactivity of the compound under different conditions.
Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include various modified nucleotides, which can be used in further biochemical and pharmacological studies .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) has a wide range of scientific research applications:
Chemistry: It is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate molecular interactions and reaction mechanisms.
Biology: The compound is employed in studies of DNA synthesis, replication, and repair. It helps in understanding the role of adenosine-based interactions in these processes.
Medicine: It is used in pharmacokinetic and metabolic studies to evaluate the behavior of nucleotide analogs in biological systems.
Industry: The compound is utilized in the development of new diagnostic tools and therapeutic agents
Wirkmechanismus
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) involves its incorporation into DNA during synthesis. The nitrogen-15 label allows for the tracking and quantification of the compound in various biochemical assays. The compound interacts with enzymes involved in DNA replication and repair, providing insights into the molecular pathways and targets involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: The unlabeled version of the compound, commonly used in DNA studies.
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 disodium: Another isotope-labeled variant, labeled with both carbon-13 and nitrogen-15.
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 dilithium: Similar to the compound but labeled with carbon-13 in addition to nitrogen-15
Uniqueness
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) is unique due to its exclusive labeling with nitrogen-15, which provides specific advantages in NMR and mass spectrometry studies. This labeling allows for precise tracking and quantification in various biochemical and pharmacological assays, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C10H12Li2N5O6P |
|---|---|
Molekulargewicht |
348.1 g/mol |
IUPAC-Name |
dilithium;[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI-Schlüssel |
HQPPQRVOFRAJDP-QQEIQXRYSA-L |
Isomerische SMILES |
[Li+].[Li+].C1[C@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C([15N]=C[15N]=C32)[15NH2])COP(=O)([O-])[O-])O |
Kanonische SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




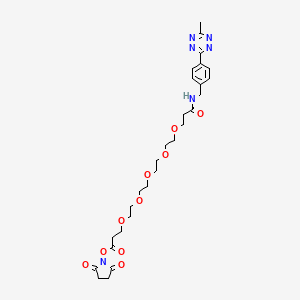
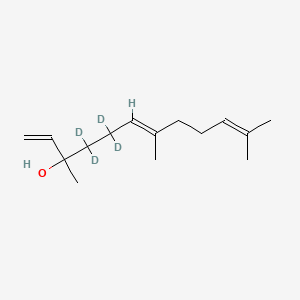
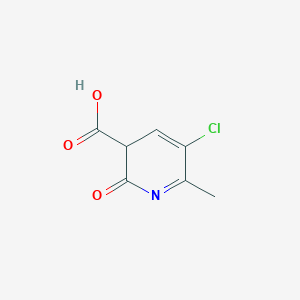
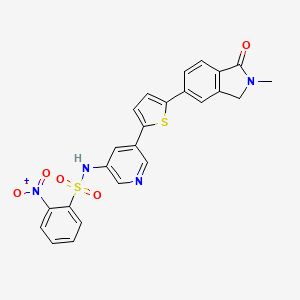
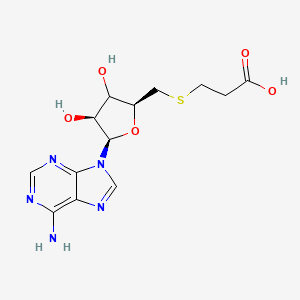
![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)
![N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline](/img/structure/B12368985.png)
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,8,10,12,14,16(21),17-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12368988.png)
pyrimidine-2,4-dione](/img/structure/B12369002.png)
![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)
